N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
Description
This compound features a benzamide core linked to a tetrahydrobenzo[d]thiazole moiety and an N-ethyl-N-phenylsulfamoyl substituent.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-4-27(17-8-6-5-7-9-17)33(30,31)18-12-10-16(11-13-18)22(29)26-23-25-19-14-24(2,3)15-20(28)21(19)32-23/h5-13H,4,14-15H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIGNPFEFHEYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a complex organic compound with potential biological activity. Its structure features a benzo[d]thiazole core and a sulfamoyl group, which may contribute to its pharmacological properties. This article discusses the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O2S |
| Molar Mass | 427.52 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzo[d]thiazole Core : The initial step involves cyclization reactions using appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : This is achieved through nucleophilic substitution reactions that attach the sulfamoyl moiety to the benzamide structure.
- Final Amide Bond Formation : The last step involves coupling the synthesized intermediates to form the final compound through amide bond formation.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzo[d]thiazole derivatives have shown promising results against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : It has been suggested that this compound could trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in PubMed reported that similar benzo[d]thiazole derivatives showed IC50 values ranging from 6.7 µg/mL to higher than 20 µg/mL against CCRF-CEM leukemia cells . These findings suggest that modifications in the chemical structure can significantly impact biological efficacy.
- Comparative Analysis with Other Compounds : A comparative study highlighted that while some derivatives exhibited strong cytotoxic effects, others were devoid of activity due to structural differences . This emphasizes the importance of specific functional groups in enhancing biological activity.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics for compounds similar to N-(5,5-dimethyl-7-oxo...) . These studies are crucial for understanding the therapeutic potential and safety profile of this compound.
Comparison with Similar Compounds
Research Implications
- Bioactivity : The sulfamoyl group in the target compound may target carbonic anhydrases or tyrosine kinases, akin to triazole sulfonamides in .
- Synthetic Flexibility : Analog synthesis methods (e.g., condensation with hydroxylamine in ) suggest routes for modifying the target compound’s substituents .
- Spectral Gaps : Further characterization (e.g., IR, NMR) is required for the target compound to confirm its structural and electronic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
